ADB-4EN-pinaca
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ADB-4EN-pinaca involves several steps, starting with the preparation of the indazole core. The key steps include:
Formation of the Indazole Core: This is typically achieved through cyclization reactions involving hydrazine derivatives and ketones.
Attachment of the Carboxamide Group: The carboxamide group is introduced via amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Addition of the Alkyl Side Chain: The pent-4-en-1-yl side chain is attached through alkylation reactions, using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale preparation of the indazole core and other intermediates.
Optimization of Reaction Conditions: Ensuring high yield and purity through optimized reaction conditions, such as temperature control and solvent selection.
Purification and Quality Control: Using techniques like recrystallization, chromatography, and spectroscopic analysis to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions
ADB-4EN-pinaca undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the indazole core or the alkyl side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include hydroxylated, reduced, and substituted analogs of this compound, which can have varying degrees of activity and potency .
Scientific Research Applications
ADB-4EN-pinaca has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids.
Biology: Studied for its interaction with cannabinoid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects and adverse effects in preclinical studies.
Mechanism of Action
ADB-4EN-pinaca exerts its effects by binding to cannabinoid receptors CB1 and CB2. The activation of these receptors leads to the modulation of various signaling pathways, including the inhibition of adenylate cyclase, activation of mitogen-activated protein kinases (MAPKs), and regulation of ion channels. This results in the psychoactive and physiological effects associated with the compound .
Comparison with Similar Compounds
Similar Compounds
ADB-PINACA: Similar in structure but lacks the pent-4-en-1-yl side chain.
MDMB-4EN-PINACA: Contains a methyl ester group instead of the carboxamide group.
5F-ADB-PINACA: Has a fluorine atom at the terminal position of the alkyl side chain.
Uniqueness
ADB-4EN-pinaca is unique due to its specific structural features, such as the pent-4-en-1-yl side chain and the indazole core. These features contribute to its distinct pharmacological profile and potency compared to other synthetic cannabinoids .
Properties
Molecular Formula |
C19H26N4O2 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pent-4-enylindazole-3-carboxamide |
InChI |
InChI=1S/C19H26N4O2/c1-5-6-9-12-23-14-11-8-7-10-13(14)15(22-23)18(25)21-16(17(20)24)19(2,3)4/h5,7-8,10-11,16H,1,6,9,12H2,2-4H3,(H2,20,24)(H,21,25) |
InChI Key |
NXDLAZXBALPFSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.